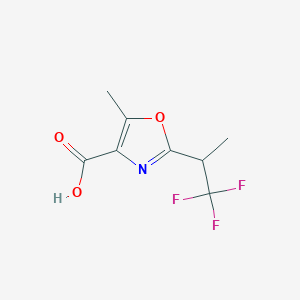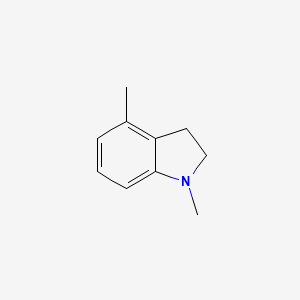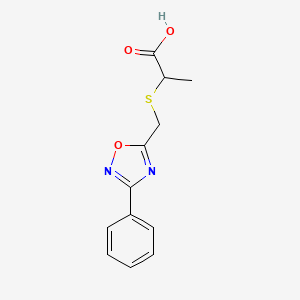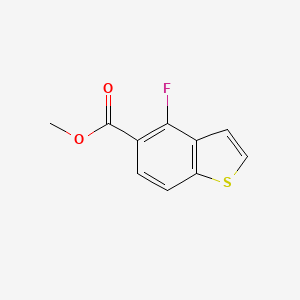
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C8H8F3NO3. It is a trifluoromethyl-substituted oxazole derivative, primarily used in research and development within the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters .
化学反応の分析
Types of Reactions
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action for 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)oxazole: Similar structure but lacks the carboxylic acid group.
5-Methyl-2-oxazolecarboxylic acid: Similar structure but lacks the trifluoromethyl group.
2-(1,1,1-Trifluoropropan-2-yl)oxazole: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
The presence of both the trifluoromethyl group and the carboxylic acid group in 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid makes it unique. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, making it a versatile compound in various research applications .
特性
分子式 |
C8H8F3NO3 |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
5-methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c1-3(8(9,10)11)6-12-5(7(13)14)4(2)15-6/h3H,1-2H3,(H,13,14) |
InChIキー |
YUEJBEUGYDWSDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C(C)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)





